An In-depth Technical Guide to N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine: Structure, Properties, and Synthetic Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine, a sterically hindered diamine with potential applications in catalysis and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical insights to serve as a valuable resource for professionals in the field.
Introduction and Strategic Importance
N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine, systematically named N,N,N',N',2,2-hexamethylpropane-1,3-diamine, is a unique aliphatic diamine characterized by a high degree of steric hindrance around its nitrogen atoms. This structural feature is imparted by the presence of a gem-dimethyl group on the central carbon of the propane backbone and exhaustive methylation of the two primary amine functionalities. While less common than its unhindered analogue, N,N,N',N'-tetramethyl-1,3-propanediamine, its distinct three-dimensional architecture suggests significant potential in applications where precise control of coordination geometry and reactivity is paramount.
The strategic importance of this molecule lies in its potential to act as a highly effective chelating ligand for a variety of metal ions. The steric bulk can influence the coordination number and geometry of the resulting metal complexes, potentially leading to novel catalytic activities and selectivities. Furthermore, in the realm of drug development and polymer chemistry, the introduction of such a sterically encumbered diamine can be a valuable tool for fine-tuning the physicochemical properties of larger molecular scaffolds.
Chemical Structure and Conformation
The chemical structure of N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine is depicted below. The molecule possesses a propane-1,3-diamine core with two methyl groups at the C2 position and two methyl groups on each nitrogen atom.
Figure 1: Chemical structure of N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine.
The gem-dimethyl group at the C2 position restricts the conformational flexibility of the propanediamine backbone. This rigidity, combined with the steric hindrance from the N-methyl groups, is expected to have a significant impact on its coordination chemistry, favoring specific ligand bite angles and influencing the stability of the resulting metal complexes.
Physicochemical Properties
| Property | Value | Source/Basis |
| IUPAC Name | N,N,N',N',2,2-Hexamethylpropane-1,3-diamine | - |
| Molecular Formula | C₉H₂₂N₂ | - |
| Molecular Weight | 158.29 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogy to similar diamines |
| Boiling Point | ~160-170 °C (estimated) | Extrapolated from N,N,N',N'-tetramethyl-1,3-propanediamine (b.p. 145°C)[1] |
| Density | ~0.8 g/mL (estimated) | Analogy to similar diamines |
| Solubility | Soluble in organic solvents; likely sparingly soluble in water | General properties of tertiary amines |
Spectroscopic Characterization (Predicted):
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the twelve protons of the four N-methyl groups, a singlet for the six protons of the two C2-methyl groups, and a singlet for the four protons of the two methylene (CH₂) groups. The chemical shifts would be in the typical aliphatic amine region.[2]
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbons, the methylene carbons, the quaternary carbon at C2, and the C2-methyl carbons.
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IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations. The absence of N-H stretching bands (3300-3500 cm⁻¹) will confirm the tertiary nature of the amine groups.[2]
Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, peer-reviewed synthesis for N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine is not readily found in the literature. However, a logical and robust synthetic route can be proposed based on established methodologies for the N-methylation of primary amines. The most direct approach would involve the exhaustive methylation of 2,2-dimethyl-1,3-propanediamine.
Figure 2: Proposed synthetic workflow for N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine.
A common and effective method for the exhaustive methylation of primary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid. This method is advantageous as it is generally high-yielding and avoids the formation of quaternary ammonium salts that can occur with other methylating agents like methyl iodide.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine via the Eschweiler-Clarke reaction.
Materials:
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2,2-Dimethyl-1,3-propanediamine
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Formaldehyde (37% aqueous solution)
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Formic acid (88-98%)
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Sodium hydroxide (pellets)
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Diethyl ether (anhydrous)
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Magnesium sulfate (anhydrous)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-1,3-propanediamine (1.0 eq).
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Addition of Reagents: To the stirred amine, add formic acid (excess, e.g., 5-6 eq) followed by the slow addition of aqueous formaldehyde (excess, e.g., 5-6 eq). The addition of formaldehyde should be done cautiously as the initial reaction can be exothermic.
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Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the reaction mixture by the slow addition of solid sodium hydroxide until the pH is >12. This step should be performed in an ice bath as the neutralization is highly exothermic.
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Extraction: Transfer the basified mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
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Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
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Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine.
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of N-H protons in the ¹H NMR and IR spectra will confirm the exhaustive methylation.
Potential Applications
The unique structural features of N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine make it a compelling candidate for several applications in research and development.
Ligand in Coordination Chemistry and Catalysis
The two tertiary amine functionalities can act as a bidentate ligand, chelating to a metal center. The steric bulk provided by the gem-dimethyl and N-methyl groups can create a well-defined coordination pocket around the metal. This can be exploited in catalysis to:
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Enhance Selectivity: The sterically demanding ligand can favor the approach of substrates from a specific direction, leading to higher regioselectivity or stereoselectivity in catalytic transformations.
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Stabilize Reactive Intermediates: The bulky ligand can protect the metal center from unwanted side reactions, such as dimerization or decomposition, thereby increasing the catalyst's lifetime and efficiency.
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Tune Electronic Properties: The electron-donating nature of the tertiary amine groups can influence the electronic properties of the metal center, which in turn can modulate its catalytic activity.
A potential application could be in polymerization catalysis, where the ligand's structure can influence the microstructure and properties of the resulting polymer.
Building Block in Supramolecular Chemistry and Materials Science
The rigid and sterically defined nature of this diamine makes it an interesting building block for the construction of more complex supramolecular architectures. It could be incorporated into macrocycles or cages, where its steric properties would dictate the overall shape and guest-binding capabilities of the assembly. In materials science, it could be used as a cross-linking agent in the synthesis of polymers with tailored mechanical and thermal properties.
Safety and Handling
As with all amine compounds, N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume that it may be corrosive and a skin and eye irritant. Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine represents a fascinating yet underexplored molecule with significant potential in various fields of chemical research. Its highly substituted and sterically hindered structure sets it apart from more common diamines and offers exciting opportunities for the development of novel catalysts, ligands, and materials. While the lack of extensive literature data necessitates a degree of scientific inference, the foundational principles of organic and inorganic chemistry provide a solid framework for its synthesis and for predicting its behavior and potential applications. It is our hope that this technical guide will inspire further investigation into this promising compound and its derivatives.
References
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